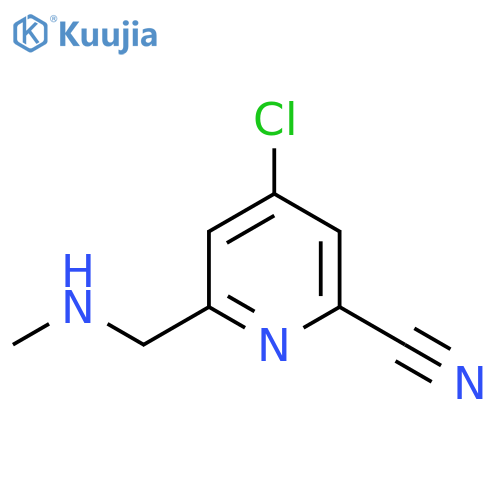

Cas no 1823902-93-7 (4-Chloro-6-((methylamino)methyl)picolinonitrile)

1823902-93-7 structure

商品名:4-Chloro-6-((methylamino)methyl)picolinonitrile

CAS番号:1823902-93-7

MF:C8H8ClN3

メガワット:181.622220039368

CID:5059479

4-Chloro-6-((methylamino)methyl)picolinonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-6-((methylamino)methyl)picolinonitrile

-

- インチ: 1S/C8H8ClN3/c1-11-5-8-3-6(9)2-7(4-10)12-8/h2-3,11H,5H2,1H3

- InChIKey: SZGGWMVTROLOKG-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C#N)N=C(C=1)CNC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 186

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 48.7

4-Chloro-6-((methylamino)methyl)picolinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM278355-1g |

4-Chloro-6-((methylamino)methyl)picolinonitrile |

1823902-93-7 | 95% | 1g |

$1122 | 2022-06-12 | |

| Chemenu | CM278355-1g |

4-Chloro-6-((methylamino)methyl)picolinonitrile |

1823902-93-7 | 95% | 1g |

$1122 | 2021-08-18 |

4-Chloro-6-((methylamino)methyl)picolinonitrile 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

1823902-93-7 (4-Chloro-6-((methylamino)methyl)picolinonitrile) 関連製品

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬